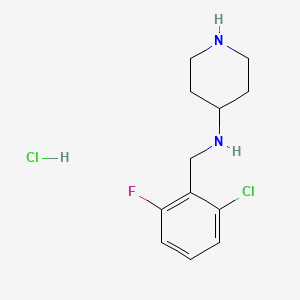

(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride

説明

(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is a synthetic organic compound featuring a piperidine core (a six-membered amine ring) substituted at the 4-position with a 2-chloro-6-fluoro-benzyl group. The benzyl moiety contains halogen substituents (chloro and fluoro) at the 2- and 6-positions, which are electron-withdrawing groups that may influence the compound’s electronic properties, solubility, and receptor-binding affinity.

特性

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClFN2.ClH/c13-11-2-1-3-12(14)10(11)8-16-9-4-6-15-7-5-9;/h1-3,9,15-16H,4-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSHJWUJSVUELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC2=C(C=CC=C2Cl)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-Chloro-6-fluorobenzaldehyde, which is prepared by the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride.

Intermediate Formation: The aldehyde is then converted to 2-Chloro-6-fluorobenzyl chloride through a chlorination reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing purification techniques such as crystallization or chromatography to ensure high purity of the final product.

化学反応の分析

Types of Reactions:

Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Hydrolysis: The hydrochloride salt can be hydrolyzed to the free amine form under basic conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium carbonate.

Oxidation: Chromyl chloride for the initial oxidation step.

Hydrolysis: Aqueous sodium hydroxide.

Major Products:

Substitution: Products depend on the nucleophile used.

Hydrolysis: Free amine form of the compound.

科学的研究の応用

Inhibition of Tyrosinase

One of the significant applications of (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is in the development of tyrosinase inhibitors. Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition can be beneficial for treating hyperpigmentation disorders.

Case Study : A study investigated derivatives of piperazine compounds, including those related to this compound, demonstrating their potential as competitive inhibitors of Agaricus bisporus tyrosinase. The most effective compound exhibited an IC50 value of approximately 0.18 μM, significantly outperforming traditional inhibitors like kojic acid (IC50 = 17.76 μM) . This highlights the compound's potency and potential for therapeutic applications in dermatology.

Drug Design and Synthesis

The compound serves as a key pharmacophoric feature in the design of new drug candidates targeting various biological pathways. Its structural characteristics allow for modifications that enhance biological activity or selectivity.

Synthesis Insights : Research has shown that modifying the piperidine ring or the benzyl moiety can lead to improved binding affinities and specificities for target enzymes. For instance, studies involving the synthesis of piperazine derivatives have demonstrated that alterations at specific positions can yield compounds with enhanced tyrosinase inhibitory properties .

Comparative Analysis of Tyrosinase Inhibitors

| Compound Name | Structure | IC50 (μM) | Notes |

|---|---|---|---|

| Kojic Acid | - | 17.76 | Traditional inhibitor |

| Compound 26 | Derived from piperazine | 0.18 | Competitive inhibitor with no cytotoxicity |

Potential Therapeutic Uses

Given its inhibitory action on tyrosinase, this compound may find applications in treating conditions such as:

- Hyperpigmentation Disorders : The ability to inhibit melanin production positions this compound as a candidate for cosmetic formulations aimed at skin lightening.

- Cancer Research : Some studies suggest that compounds with similar structures may exhibit anti-cancer properties through mechanisms involving apoptosis induction or cell cycle arrest .

作用機序

The exact mechanism of action for (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride is not well-documented. compounds with similar structures often interact with biological targets such as neurotransmitter receptors or enzymes. The chloro and fluoro substituents can enhance binding affinity and selectivity for specific molecular targets, potentially influencing pathways involved in neurological or metabolic processes .

類似化合物との比較

Structural Analogues and Their Key Features

The following table summarizes structural analogs and their distinguishing features:

Analysis of Structural and Functional Differences

Ring Size and Conformation

- Piperidine vs. Pyrrolidine : The target compound’s six-membered piperidine ring provides greater conformational flexibility compared to the five-membered pyrrolidine analog (CAS 1289585-42-7). Piperidine’s chair conformation may facilitate interactions with planar binding sites in biological targets, whereas pyrrolidine’s puckered ring could restrict access to certain receptors .

- Imidazolidinone Core (LPSF/PTS23): The imidazolidinone structure in LPSF/PTS23 introduces a rigid, planar heterocycle with a thioxo group, which may enhance π-π stacking interactions. This compound demonstrated 50% efficacy against Schistosoma mansoni at 150 mg/kg, though lower than praziquantel (100% efficacy) .

Substituent Effects

- Halogen Positioning : The 2-chloro-6-fluoro substitution on the benzyl group in the target compound contrasts with analogs like the 3-chloro-phenyl-ethyl derivative (CAS 71825-24-6). The ortho and para halogen arrangement may improve steric complementarity in hydrophobic binding pockets compared to meta-substituted analogs .

- Aromatic vs. Heteroaromatic Moieties : Replacing the benzyl group with a pyridazine ring (CAS 1185312-21-3) introduces nitrogen atoms into the aromatic system, altering electronic properties and hydrogen-bonding capacity. This could enhance selectivity for enzymes like kinases or phosphodiesterases .

Linker Flexibility

- The ethyl linker in CAS 71825-24-6 increases molecular flexibility compared to the rigid benzyl group in the target compound. This flexibility might improve bioavailability but reduce target specificity .

Pharmacological and Toxicological Insights

- Schistosomicidal Activity: LPSF/PTS23, despite structural differences from the target compound, showed non-toxic effects up to 100 µM and moderate efficacy (50% worm reduction), suggesting that the 2-chloro-6-fluoro-benzyl group contributes to antiparasitic activity without cytotoxicity .

- Receptor Affinity : The pyrrolidine analog (CAS 1289585-42-7) may exhibit distinct binding kinetics due to its smaller ring and stereochemistry, though direct comparative data are lacking .

生物活性

(2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride, with the CAS number 244022-69-3, is a synthetic compound notable for its potential pharmacological applications. Its structure, which includes a piperidine ring and halogenated benzyl substituents, suggests significant interactions with various biological targets, particularly in neuropharmacology and medicinal chemistry.

Chemical Structure

The molecular formula of the compound is C12H17ClF·HCl. The presence of chlorine and fluorine atoms enhances its lipophilicity and biological activity, making it a candidate for drug development targeting neurotransmitter systems.

The mechanism of action for this compound involves its interaction with specific receptors or enzymes. The halogen substituents can improve binding affinity and selectivity, while the piperidine ring can stabilize the compound-receptor complex, modulating the activity of the target proteins involved in neurotransmission and other physiological processes .

Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Compounds with similar structures have shown promise in treating mood disorders and anxiety-related conditions due to their ability to modulate receptor activity .

Antimicrobial Properties

Studies have demonstrated that derivatives of piperidine compounds exhibit antibacterial and antifungal activities. The presence of halogen substituents is believed to enhance these bioactivities. For instance, compounds structurally related to this compound have shown inhibition against various bacterial strains, including Gram-positive and Gram-negative bacteria .

| Microorganism | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Studies suggest that minor modifications in structure can lead to substantial changes in biological efficacy . The SAR analysis highlights the importance of halogen substitutions in enhancing antimicrobial properties and receptor binding affinities.

Case Studies

- Neuropharmacological Study : A study exploring the effects of similar piperidine derivatives on serotonin receptors demonstrated their potential as antidepressants due to their ability to increase serotonin levels in synaptic clefts.

- Antimicrobial Efficacy : Another study investigated various piperidine derivatives against a panel of bacterial strains, revealing that modifications at the benzyl position significantly impacted their antibacterial potency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Chloro-6-fluoro-benzyl)-piperidin-4-yl-amine hydrochloride, and what purification methods ensure high yield and purity?

- Answer : A common approach involves alkylation of piperidin-4-yl-amine derivatives with 2-chloro-6-fluorobenzyl chloride under basic conditions (e.g., NaOH in dichloromethane). Post-synthesis, column chromatography with silica gel (eluent: methanol/dichloromethane) is used for purification, achieving >95% purity . Recrystallization in ethanol/water mixtures further enhances crystallinity. Yield optimization (70–85%) depends on stoichiometric control of benzyl halide and reaction time .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation of this compound?

- Answer :

- NMR : H and C NMR confirm benzyl and piperidine substituents (e.g., aromatic protons at δ 7.2–7.5 ppm, piperidine NH at δ 1.8–2.2 ppm) .

- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) verify molecular ion peaks (e.g., [M+H] at m/z 299) and quantify purity (>98%) .

- Elemental Analysis : Matches calculated C, H, N, Cl, and F percentages within ±0.3% .

Q. What solvent systems are optimal for solubility studies of this hydrochloride salt?

- Answer : The compound exhibits high solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in water (10–15 mg/mL at 25°C). For biological assays, phosphate-buffered saline (PBS, pH 7.4) with 0.1% DMSO is recommended to prevent aggregation .

Advanced Research Questions

Q. How can researchers address contradictions in reported receptor-binding affinities of this compound across studies?

- Answer : Discrepancies may arise from assay conditions (e.g., receptor isoform specificity, incubation time) or compound stability. Standardize protocols:

- Use radioligand binding assays (e.g., H-labeled antagonists) with defined membrane preparations.

- Pre-incubate the compound in assay buffers (pH 7.4, 37°C) to assess hydrolysis/metabolic stability .

- Cross-validate with functional assays (e.g., cAMP inhibition for GPCR activity) .

Q. What strategies mitigate byproduct formation during scale-up synthesis?

- Answer : Key byproducts (e.g., di-alkylated piperidine or benzyl chloride adducts) are minimized via:

- Temperature Control : Maintain 0–5°C during benzylation to suppress side reactions.

- Catalytic Additives : Use KI (1–2 mol%) to enhance benzyl halide reactivity and reduce excess reagent .

- In Situ Monitoring : Employ FTIR to track amine consumption (N-H stretch at 3300 cm) .

Q. How does the hydrochloride salt form influence stability under varying storage conditions?

- Answer :

- Thermal Stability : Decomposition occurs above 150°C (TGA data). Store at 4°C in airtight, amber vials to prevent hygroscopic degradation .

- Photostability : UV/Vis studies show <5% degradation after 72 hours under ambient light; use desiccants to avoid hydrate formation .

- Long-Term Stability : Accelerated aging tests (40°C/75% RH for 6 months) confirm >90% purity retention .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Answer :

- ADMET Prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism .

- Molecular Dynamics (MD) : Simulate binding to targets (e.g., sigma-1 receptors) using AMBER or GROMACS to refine docking scores .

Contradiction Analysis and Methodological Recommendations

Resolving conflicting reports on cytotoxicity in neuronal cell lines :

- Approach :

- Cell Line Variability : Test across multiple lines (e.g., SH-SY5Y vs. PC12) using MTT assays with matched passage numbers .

- Dose-Response Curves : Compare IC values under normoxic vs. hypoxic conditions, as oxidative stress modulates cytotoxicity .

Optimizing enantiomeric purity for chiral analogs :

- Method :

- Chiral HPLC : Use Chiralpak IA-3 columns (hexane/isopropanol = 90:10) to resolve R/S enantiomers.

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., (R)-BINOL) during benzylation to achieve >99% ee .

Safety and Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。